molecular formula C24H23N5O3S B2391385 N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide CAS No. 1172823-65-2

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide

Cat. No.: B2391385
CAS No.: 1172823-65-2
M. Wt: 461.54
InChI Key: CZCNRCFHDWLKGT-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide” is also known as RH-34 . It acts as a potent and selective partial agonist for the 5-HT 2A serotonin receptor subtype . It was derived by structural modification of the selective 5-HT 2A antagonist ketanserin .


Molecular Structure Analysis

The molecular formula of RH-34 is C18H19N3O3 . The compound has a molar mass of 325.368 g/mol . Further structural analysis would require more specific information or advanced analytical techniques not available in the retrieved sources.

Scientific Research Applications

Synthesis and Characterization

N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide is involved in the synthesis and characterization of various heterocyclic compounds. For instance, it is used in the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, a process involving reactions with hydrazine hydrate in ethanol. These compounds are then used to create pyrazolo[1,5-a]pyrimidine derivatives through further chemical reactions. The structures of these synthesized compounds are established using comprehensive spectral data analysis, including IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).

Antitumor Activity

The compound is also instrumental in the development of indole derivatives containing pyrazoles, which show potential antitumor activity. These compounds are synthesized using 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide as a key intermediate, and their structures are confirmed via analytical and spectroscopic data. Preliminary studies indicate these compounds may inhibit tumor cell growth (Farghaly, 2010).

Antiproliferative Effects

Research has highlighted the antiproliferative effects of derivatives of this compound, particularly on melanoma and hematopoietic cell lines. Some compounds, such as phenylpyrazolodiazepin-7-ones, have shown competitive antiproliferative activities compared to reference standards like sorafenib. These findings suggest potential use in developing treatments for various cancers (Kim et al., 2011).

Mechanism of Action

As a partial agonist for the 5-HT 2A serotonin receptor subtype, RH-34 likely binds to these receptors and induces a response, but not to the same extent as a full agonist would . This can have various effects on the body, depending on the specific role of the 5-HT 2A receptors in different tissues.

Properties

IUPAC Name

N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-32-16-8-6-15(7-9-16)10-26-22(30)12-29-23(19-13-33-14-21(19)28-29)27-24(31)18-11-25-20-5-3-2-4-17(18)20/h2-9,11,25H,10,12-14H2,1H3,(H,26,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCNRCFHDWLKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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